(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides and oxadiazole derivatives:
Sulfonyl Chlorides: Similar compounds include methanesulfonyl chloride and benzenesulfonyl chloride, which also react with nucleophiles to form sulfonamide and sulfonate derivatives.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole share the oxadiazole ring structure but differ in their substituents and reactivity.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the methanesulfonyl chloride group, which imparts distinct reactivity and selectivity .
Properties
Molecular Formula |
C5H7ClN2O3S |
---|---|
Molecular Weight |
210.64 g/mol |
IUPAC Name |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-2-4-7-5(11-8-4)3-12(6,9)10/h2-3H2,1H3 |
InChI Key |
PVSJLWGMHKDXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.